molecular formula C7H14ClFN2O B6217111 3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride CAS No. 2742657-29-8

3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride

Cat. No.: B6217111
CAS No.: 2742657-29-8
M. Wt: 196.7
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Description

3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a fluorine atom at the third position of the piperidine ring, a methyl group attached to the nitrogen atom, and a carboxamide group at the third position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride typically involves the following steps:

    Fluorination: Introduction of the fluorine atom at the third position of the piperidine ring.

    N-methylation: Methylation of the nitrogen atom in the piperidine ring.

    Carboxamide Formation: Introduction of the carboxamide group at the third position.

    Hydrochloride Salt Formation: Conversion of the compound into its hydrochloride salt form to enhance solubility.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

  • Use of appropriate solvents and catalysts to facilitate the reactions.
  • Control of temperature and pressure to optimize reaction rates.
  • Purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.

    Reduction: Reduction of the compound to form reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield oxidized derivatives with altered functional groups.
  • Reduction may produce reduced forms with different chemical properties.
  • Substitution reactions can result in compounds with new substituents replacing the original groups.

Scientific Research Applications

3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxamide group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-methylpiperidine-3-carboxamide: Lacks the hydrochloride salt form.

    N-methylpiperidine-3-carboxamide: Does not contain the fluorine atom.

    3-fluoropiperidine-3-carboxamide: Lacks the N-methyl group.

Uniqueness

3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride is unique due to the combination of the fluorine atom, N-methyl group, and carboxamide group, along with its hydrochloride salt form. This combination imparts specific chemical and physical properties that differentiate it from similar compounds.

Properties

CAS No.

2742657-29-8

Molecular Formula

C7H14ClFN2O

Molecular Weight

196.7

Purity

95

Origin of Product

United States

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